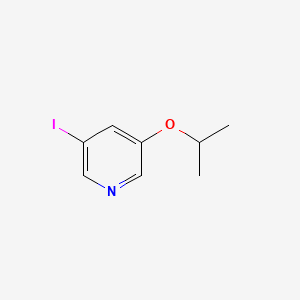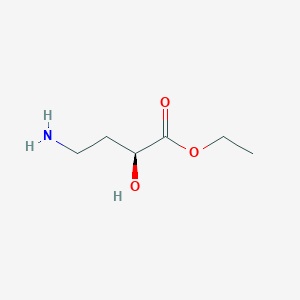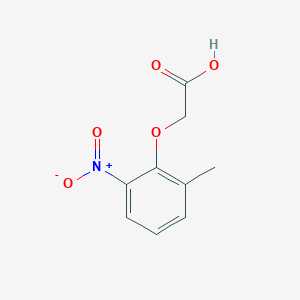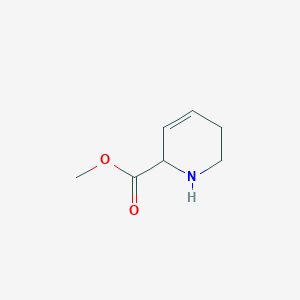
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common method involves the Mannich reaction, where methylamine, acetaldehyde, and formaldehyde react in the presence of an acid catalyst to form the desired product . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, depending on its structural modifications. The compound can modulate neurotransmitter release and receptor activity, making it useful in the study of neurological pathways .
類似化合物との比較
Similar Compounds
Arecoline: A similar compound with a methyl ester group, known for its stimulant effects.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another tetrahydropyridine derivative with similar chemical properties
Uniqueness
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2,4,6,8H,3,5H2,1H3 |
InChIキー |
XVAHKKGGSXPGHZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C=CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
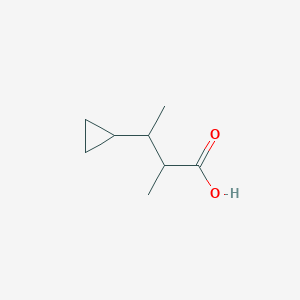

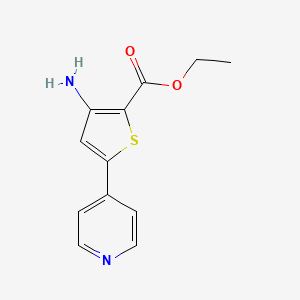
![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)

